perillyl-coenzyme A
Description
Properties
Molecular Formula |
C31H48N7O17P3S |
|---|---|
Molecular Weight |
915.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-prop-1-en-2-ylcyclohexene-1-carbothioate |
InChI |
InChI=1S/C31H48N7O17P3S/c1-17(2)18-5-7-19(8-6-18)30(43)59-12-11-33-21(39)9-10-34-28(42)25(41)31(3,4)14-52-58(49,50)55-57(47,48)51-13-20-24(54-56(44,45)46)23(40)29(53-20)38-16-37-22-26(32)35-15-36-27(22)38/h7,15-16,18,20,23-25,29,40-41H,1,5-6,8-14H2,2-4H3,(H,33,39)(H,34,42)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t18?,20-,23-,24-,25+,29-/m1/s1 |
InChI Key |
OXKCUIYSFSJEKA-GIOVMEBGSA-N |
Isomeric SMILES |
CC(=C)C1CCC(=CC1)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Enzymology and Biochemical Transformations Involving Perillyl Coenzyme a
Characterization of Perillyl-Coenzyme A Hydratase Activity
Perillyl-CoA hydratase is a pivotal enzyme in the degradation pathway of perillyl-CoA. ontosight.ai This enzyme facilitates the addition of a water molecule to the perillyl-CoA structure, a necessary step for its further breakdown. ontosight.ai
The primary function of perillyl-CoA hydratase is to catalyze the hydration of perillyl-CoA. ontosight.ai In this reaction, a molecule of water is added across a double bond within the perillyl moiety. This enzymatic transformation converts perillyl-CoA into its hydrated product, 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA. ethz.ch This hydration is an essential step in a metabolic sequence analogous to the beta-oxidation of fatty acids, preparing the molecule for subsequent reactions that ultimately lead to the formation of smaller molecules like acetyl-CoA, which can be utilized in the citric acid cycle for energy production. ontosight.ai
Perillyl-CoA hydratase belongs to the enoyl-coenzyme A (enoyl-CoA) hydratase superfamily. ontosight.ainih.gov This large and diverse family of enzymes is characterized by its ability to catalyze the stereospecific hydration of α,β-unsaturated CoA thioesters. nih.gov The catalytic mechanism generally involves two conserved glutamate (B1630785) residues in the active site that act in concert to activate a water molecule for nucleophilic attack. nih.gov While specific residues for perillyl-CoA hydratase are not detailed in available literature, its classification suggests it shares this core catalytic strategy to facilitate the syn-addition of water to its substrate. nih.gov
Substrate Specificity and Kinetic Parameters of this compound Converting Enzymes
The conversion of perillyl-CoA is part of a broader metabolic pathway for compounds like limonene (B3431351), which is first oxidized to perillyl alcohol, then to perillyl aldehyde, and finally to perillic acid before being activated to perillyl-CoA. nih.govresearchgate.net While specific kinetic data for perillyl-CoA hydratase is not extensively documented, the parameters of related enzymes in terpene and fatty acid metabolism provide insight into the efficiency and substrate preferences of these biological systems.
For instance, in the anaerobic degradation of limonene by Castellaniella defragrans, the upstream enzyme limonene dehydrogenase (CtmAB) displays a higher affinity for limonene than for its product, perillyl alcohol, which is physiologically consistent with its role in initiating the pathway. nih.gov The kinetic parameters for this and other related enzymes involved in analogous metabolic pathways are detailed in the table below.
| Enzyme | Organism | Substrate | Km (μM) | Vmax | Reference |
|---|---|---|---|---|---|
| Limonene Dehydrogenase (CtmAB) | Castellaniella defragrans | (R)-(+)-Limonene | 150 ± 20 | 110 ± 10 pkatal/mg | nih.gov |
| Limonene Dehydrogenase (CtmAB) | Castellaniella defragrans | (R)-(+)-Perillyl alcohol | 1400 ± 200 | 0.63 ± 0.05 pkatal/mg | nih.gov |
General Mechanisms of Acyl-Coenzyme A Ligases and their Relevance to this compound Synthesis
The synthesis of perillyl-CoA from its corresponding carboxylic acid, perillic acid, is accomplished by an acyl-coenzyme A ligase (also known as an acyl-CoA synthetase). This class of enzymes activates carboxylic acids for various metabolic purposes. frontiersin.org The activation process is fundamental across all domains of life and follows a conserved two-step mechanism. rsc.org
Acyl-CoA ligases catalyze the formation of a thioester bond in a two-half-reaction mechanism. frontiersin.orgasm.org The first step is adenylation. In this half-reaction, the carboxylate group of the substrate (e.g., perillic acid) performs a nucleophilic attack on the α-phosphate of an adenosine (B11128) triphosphate (ATP) molecule. rsc.orgasm.org This reaction forms a highly reactive acyl-adenylate (acyl-AMP) intermediate and releases pyrophosphate (PPi). asm.orgnih.gov This step essentially "activates" the carboxylic acid. rsc.org
Following the formation of the acyl-AMP intermediate, the second step, thioesterification, occurs. asm.org The reactive sulfhydryl (-SH) group of a Coenzyme A (CoA) molecule acts as a nucleophile, attacking the acyl-AMP intermediate. frontiersin.orgontosight.ai This results in the formation of the final acyl-CoA thioester (e.g., perillyl-CoA) and the release of adenosine monophosphate (AMP). rsc.orgcaldic.com The resulting thioester bond is a high-energy bond, which makes the attached acyl group a readily transferable unit for subsequent enzymatic reactions, such as the hydration catalyzed by perillyl-CoA hydratase. caldic.comwikipedia.org This function of CoA as an acyl group carrier is central to its role in metabolism. wikipedia.orglibretexts.orgimrpress.com
Metabolic Fate and Degradation Pathways of Perillyl Coenzyme a
Beta-Oxidation Pathway of Perillyl-Coenzyme A
The degradation of this compound (perillyl-CoA) in certain microorganisms proceeds through a pathway that is analogous to the beta-oxidation of fatty acids. nih.gov This catabolic process is essential for breaking down the monoterpene structure into smaller units that can be utilized by the organism for energy and as carbon sources. nih.gov In microorganisms capable of metabolizing limonene (B3431351) via the perillyl alcohol pathway, the initial steps involve the oxidation of limonene to perillyl alcohol, then to perillyl aldehyde, and subsequently to perillic acid. nih.gov
The activation of perillic acid into its coenzyme A thioester, perillyl-CoA, is a critical step that primes the molecule for entry into the beta-oxidation-like sequence. This activation is an ATP-dependent reaction. Following activation, the perillyl-CoA molecule undergoes a series of enzymatic reactions that mirror the four core steps of fatty acid beta-oxidation: dehydrogenation, hydration, oxidation, and thiolytic cleavage. abcam.comlibretexts.org This sequence systematically shortens the carbon chain of the substrate. libretexts.org Research on Pseudomonas putida has shown that this pathway leads to the formation of 3-isopropenylpimelyl-CoA as a key intermediate from perillyl-CoA. nih.gov Further degradation of this intermediate is presumed to continue via the beta-oxidation pathway. nih.gov
The ultimate goal of the beta-oxidation pathway is the complete catabolism of the substrate into acetyl-coenzyme A (acetyl-CoA) units. abcam.com Each cycle of the beta-oxidation spiral cleaves a two-carbon acetyl-CoA molecule from the acyl-CoA chain. libretexts.orgnih.gov The shortened acyl-CoA then re-enters the pathway for subsequent rounds of degradation until the entire molecule is broken down. abcam.com
The acetyl-CoA generated from the degradation of perillyl-CoA serves as a central metabolic intermediate. imrpress.comwikipedia.org These acetyl-CoA units can enter the tricarboxylic acid (TCA) cycle for the production of ATP, providing cellular energy. abcam.comjackwestin.com Alternatively, they can be utilized in various anabolic pathways for the synthesis of essential biomolecules. imrpress.com The conversion of fatty acids and other molecules like perillyl-CoA into acetyl-CoA represents a crucial link between catabolism and the central energy-producing pathways of the cell. jackwestin.comaklectures.com In the context of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) carbon fixation cycle in some archaea, the cleavage of a larger molecule to form two acetyl-CoA molecules is a key regenerative step. nih.gov
Comparative Analysis of Monoterpene Coenzyme A Degradation Pathways in Microorganisms
Microorganisms have evolved diverse and complex pathways to degrade monoterpenes, which often serve as their sole source of carbon and energy. nih.gov The initial step in many aerobic bacterial degradation pathways is the oxygenation of the monoterpene, frequently catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net Depending on the position of the initial oxygenation, several distinct pathways are initiated, such as the perillyl alcohol pathway (C-7 oxygenation), the carveol (B46549) pathway (C-6 oxygenation), or the limonene-1,2-oxide pathway (C-1 oxygenation). nih.gov Genera such as Pseudomonas, Rhodococcus, and Castellaniella have become model organisms for studying these biochemical routes. nih.gov
Anaerobic degradation of monoterpenes also occurs. For instance, the denitrifying bacterium Castellaniella defragrans is capable of activating limonene through an oxygen-independent hydroxylation to form perillyl alcohol, which is then oxidized to perillic acid and presumably activated to its CoA derivative for further degradation. frontiersin.org In contrast, some organisms like Rhodococcus erythropolis DCL14 utilize a novel pathway for limonene that does not involve perillyl alcohol as an intermediate, instead proceeding through limonene-1,2-epoxide. asm.orgasm.org This highlights the metabolic diversity among microorganisms in handling these cyclic hydrocarbons. The involvement of coenzyme A thioesters is a common strategy to facilitate the breakdown of the carbon skeleton in a manner similar to beta-oxidation. nih.govfrontiersin.org
Table 1: Comparative Overview of Microbial Monoterpene Degradation Pathways
| Microorganism | Monoterpene Substrate | Degradation Pathway Type | Key Intermediates | Source(s) |
|---|---|---|---|---|
| Pseudomonas putida PL | Limonene | Perillyl Alcohol Pathway | Perillyl alcohol, Perillic acid, Perillyl-CoA | nih.govresearchgate.net |
| Rhodococcus erythropolis DCL14 | Limonene | Limonene-1,2-Oxide Pathway | Limonene-1,2-epoxide, Limonene-1,2-diol | asm.orgasm.org |
| Castellaniella defragrans | Limonene | Anaerobic Perillyl Alcohol Pathway | Perillyl alcohol, Perillic acid | frontiersin.org |
| Grosmannia clavigera (fungus) | (+)-Limonene | Multiple Oxygenation Pathways | Perillyl alcohol, Carvone, Limonene-1,2-diol | nih.gov |
The degradation pathway for limonene that proceeds via perillyl-CoA is one of the best-characterized microbial routes for monoterpene catabolism. nih.gov This pathway is prominently found in bacteria such as Pseudomonas putida. researchgate.net The process is initiated by the hydroxylation of limonene at the C-7 methyl group, a reaction that forms perillyl alcohol. nih.gov
This initial product undergoes subsequent oxidation steps. Perillyl alcohol is first oxidized to perillyl aldehyde by perillyl alcohol dehydrogenase, and then perillyl aldehyde is further oxidized to perillic acid by perillyl aldehyde dehydrogenase. nih.gov To prepare for ring cleavage and catabolism, perillic acid is activated in an ATP-dependent reaction with coenzyme A, forming the high-energy thioester, this compound. nih.gov This activation is the gateway to a beta-oxidation-like degradation sequence, which ultimately breaks down the molecule into smaller, metabolically accessible units like acetyl-CoA. nih.govnih.gov
Table 2: Enzymatic Steps of Limonene Degradation to Perillyl-CoA
| Step | Enzyme (Organism) | Substrate | Product | Source(s) |
|---|---|---|---|---|
| 1 | Limonene C-7 monooxygenase (P. putida) | Limonene | Perillyl alcohol | nih.gov |
| 2 | Perillyl alcohol dehydrogenase (P. putida) | Perillyl alcohol | Perillyl aldehyde | nih.gov |
| 3 | Perillyl aldehyde dehydrogenase (P. putida) | Perillyl aldehyde | Perillic acid | nih.gov |
Mammalian Metabolism of Perillyl Derivatives and their Coenzyme A Conjugates
In mammalian systems, coenzyme A and its thioester derivatives, such as acetyl-CoA, malonyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), are central molecules in metabolism and cellular signaling. nih.govimrpress.com They are integral to energy production, the synthesis of lipids and cholesterol, and the post-translational modification of proteins. imrpress.comimrpress.com When monoterpenes like limonene or its derivative perillyl alcohol are administered to mammals, they are metabolized into various compounds. mdpi.com Perillic acid is recognized as a major metabolite found in blood plasma following the administration of these parent compounds. mdpi.com
The metabolism of these exogenous compounds intersects with the endogenous CoA-dependent pathways. For instance, perillyl derivatives have been shown to influence pathways involving CoA intermediates. Studies have demonstrated that cyclic monoterpenes, including perillyl alcohol, can suppress the synthesis of mammalian HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis which utilizes HMG-CoA as a substrate. acs.org While the direct formation of perillyl-CoA in mammals is not as extensively documented as in microbes, the catabolism of perillic acid and other derivatives would logically proceed through pathways that generate intermediates which can be activated to their CoA forms. These acyl-CoA molecules would then be fed into central metabolic pathways, such as beta-oxidation, to be converted into acetyl-CoA, thereby integrating into the cell's core energy and biosynthetic machinery. nih.govimrpress.com
Interactions of Perillyl Coenzyme a and Its Metabolites Within Central Metabolic Networks
Modulation of the Mevalonate (B85504) Pathway by Perillyl Alcohol and its Derivatives
The mevalonate pathway is a critical metabolic route responsible for the synthesis of cholesterol and various non-sterol isoprenoids. acs.org These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of proteins, a process known as prenylation. nih.gov Perillyl alcohol and its derivatives have been shown to significantly interfere with this pathway, impacting cellular processes that are dependent on isoprenoid availability. mdpi.comresearchgate.net
| Compound | Effect on HMG-CoA Reductase | Mechanism |
| Perillyl Alcohol | Suppression of synthesis | Post-transcriptional, reduces translational efficiency of mRNA acs.org |
| Lovastatin (B1675250) (a statin) | Direct inhibition of activity | Competitive inhibitor of the enzyme nih.gov |
| Limonene (B3431351) | Reduction of synthesis | Post-transcriptional modulation nih.gov |
Impact on Isoprenoid Biosynthesis: Farnesyl Pyrophosphate and Geranylgeranyl Pyrophosphate
By modulating the mevalonate pathway, perillyl alcohol and its derivatives effectively reduce the cellular pools of FPP and GGPP. mdpi.comresearchgate.net These isoprenoids are crucial for the prenylation of small GTP-binding proteins like Ras and Rho, which are key signaling molecules involved in cell growth, differentiation, and survival. nih.govresearchgate.net The inhibition of protein prenylation is a significant mechanism of the anti-cancer activity of perillyl alcohol, as it disrupts the proper localization and function of these oncogenic proteins. nih.govmdpi.com Studies have shown that perillyl alcohol can inhibit the in vivo prenylation of proteins by type I and type II geranylgeranyl-protein transferases. nih.gov
Influence on Broader Coenzyme A Metabolism and Pool Dynamics
Implications for Lipid and Ketone Metabolism
The metabolism of lipids is intrinsically linked to the availability of CoA and its derivatives, such as acetyl-CoA. imrpress.comchemistrytalk.org Fatty acid synthesis and degradation are dependent on CoA. imrpress.com Ketone bodies, which are produced from the breakdown of fatty acids, are an alternative energy source for tissues like the brain and heart, particularly during periods of low glucose availability. wikipedia.orgwikipedia.org The synthesis of ketone bodies begins with the condensation of two acetyl-CoA molecules. nih.gov By influencing the CoA pool, perillyl-CoA could indirectly affect the rates of both lipid and ketone body metabolism.
| Metabolic Pathway | Key CoA Derivative | Role |
| Lipid Synthesis | Acetyl-CoA, Malonyl-CoA | Building blocks for fatty acids imrpress.com |
| Fatty Acid Oxidation | Fatty Acyl-CoA | Transport of fatty acids into mitochondria for breakdown chemistrytalk.org |
| Ketogenesis | Acetyl-CoA | Precursor for ketone body formation nih.gov |
| Ketolysis | Acetoacetyl-CoA | Intermediate in the breakdown of ketone bodies for energy mdpi.com |
Interconnection with Pyruvate (B1213749) Oxidation and the Tricarboxylic Acid Cycle
Cellular and Molecular Mechanisms Mediated by Perillyl Compounds and Their Conjugates
Regulation of Protein Isoprenylation by Perillyl Derivatives
Protein isoprenylation is a critical post-translational modification where an isoprenoid lipid, such as a farnesyl or geranylgeranyl group, is attached to a cysteine residue on a target protein. portlandpress.comcreative-proteomics.com This process is essential for the proper membrane localization and function of many proteins, particularly small G proteins involved in signal transduction. creative-proteomics.comfrontiersin.org Perillyl alcohol and its metabolites have been shown to interfere with this process, which is considered a key aspect of their cellular activity. portlandpress.compsu.edu
The anticancer effects of POH are linked to its ability to disrupt Ras protein isoprenylation and modulate cell cycle regulators, thereby inhibiting tumor growth. nih.gov The inhibition can occur through multiple mechanisms, including the suppression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway that produces the isoprenoid precursors farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov Additionally, metabolites of POH have been found to directly inhibit the enzymes responsible for attaching these lipids to proteins, namely farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). nih.govnih.gov
Small G proteins, such as those in the Ras superfamily, are molecular switches that regulate a wide array of cellular processes including proliferation, differentiation, and survival. frontiersin.org Their function is critically dependent on prenylation, which anchors them to the inner surface of the cell membrane, allowing them to participate in signaling cascades. creative-proteomics.comwikipedia.orgunc.edu
Perillyl compounds disrupt this crucial first step in Ras activation. wikipedia.orgnih.gov By inhibiting the synthesis of isoprenoid precursors or the activity of prenyltransferases, they prevent the farnesylation or geranylgeranylation of Ras proteins. nih.govnih.govnih.gov Without this lipid anchor, Ras remains in the cytosol, unable to be activated at the plasma membrane, which effectively blocks its downstream signal transduction. wikipedia.org
Research has shown that perillyl alcohol can selectively inhibit the prenylation of certain Ras isoforms. For instance, one study found that POH inhibited the farnesylation of H-Ras but not K-Ras in pancreatic cells. nih.gov Chronic administration of POH in animal models resulted in a significant inhibition of small G protein isoprenylation in mammary gland epithelial cells, with the most pronounced effect seen on the geranylgeranylation of RhoA. psu.educapes.gov.brnih.gov This inhibition of G-protein prenylation is a plausible explanation for the observed anti-tumor activities of these monoterpenes. nih.govresearchgate.net
Table 1: Effects of Perillyl Alcohol on Protein Isoprenylation
| Finding | Target | Model System | Reference |
|---|---|---|---|
| Inhibition of small G protein isoprenylation | Small G Proteins | In vitro / In vivo | portlandpress.comacs.org |
| Inhibition of H-Ras farnesylation | H-Ras | Pancreatic Cells | nih.gov |
| 19% inhibition of total small G protein isoprenylation | Small G Proteins | Rat Mammary Gland Epithelial Cells (in situ) | psu.educapes.gov.brnih.gov |
| 28% inhibition of RhoA isoprenylation | RhoA (GGTase-I substrate) | Rat Mammary Gland Epithelial Cells (in situ) | psu.educapes.gov.brnih.gov |
| Inhibition of post-translational modification | H-Ras, Rac1 | U87 and U343 Glioblastoma Cells | nih.gov |
Modulation of Key Intracellular Signaling Pathways
By interfering with protein prenylation and other cellular processes, perillyl derivatives modulate several key intracellular signaling pathways that are often dysregulated in cancer. nih.gov
The Ras/MAPK/ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression related to cell growth, proliferation, and differentiation. encyclopedia.pubwikipedia.org The activation of this pathway is initiated by a functional, membrane-bound Ras protein. wikipedia.org
By preventing Ras prenylation and membrane association, perillyl compounds effectively suppress the Ras/MAPK/ERK pathway. nih.govnih.gov This blockade leads to reduced phosphorylation and activation of downstream kinases, including MEK and ERK. nih.govnih.gov Studies have demonstrated that POH significantly suppresses the Ras/Raf/ERK pathway in murine skin and reduces ERK phosphorylation in various cancer cell lines. nih.govnih.gov In glioblastoma cells, both lovastatin (B1675250) and POH were shown to impair the Ras-Raf-MEK-ERK pathway. nih.gov
The PI3K/Akt/mTOR pathway is another critical signaling network that governs cell growth, survival, metabolism, and proliferation. mdpi.comnih.govoncotarget.com Its constitutive activation is a common feature in many human cancers. nih.govoncotarget.com
Perillyl derivatives have been shown to inhibit this pathway, contributing to their anti-proliferative effects. nih.gov Research indicates that POH can significantly inhibit the phosphorylation level of Akt, a central kinase in the pathway, in various tumor cell models. nih.govmedchemexpress.com This attenuation of Akt phosphorylation disrupts the downstream signaling to mTOR, a key regulator of protein synthesis and cell growth. nih.govoncotarget.com POH has also been implicated in the disruption of the hTERT–mTOR–RAPTOR protein complex. portlandpress.comacs.org
The c-Jun N-terminal kinase (JNK) pathway, also known as the stress-activated protein kinase (SAPK) pathway, is activated in response to various cellular stresses, including inflammatory cytokines and oxidative stress. bpsbioscience.commdpi.com Activation of this pathway can lead to multiple outcomes, including the induction of apoptosis. mdpi.comfrontiersin.org
In contrast to its inhibitory effects on pro-growth pathways, perillyl alcohol activates the JNK pathway. mdpi.comnih.gov This activation leads to the phosphorylation of transcription factors such as c-Jun, which then drive the expression of genes that promote apoptosis. nih.govmdpi.com The activation of JNK signaling is considered a key mechanism through which perillyl compounds exert their pro-apoptotic effects in cancer cells. mdpi.comnih.gov
Table 2: Modulation of Signaling Pathways by Perillyl Compounds
| Pathway | Effect | Mechanism | Reference |
|---|---|---|---|
| Ras/MAPK/ERK | Inhibition | Blockade of Ras prenylation, reduced ERK phosphorylation. | nih.govnih.govnih.govnih.gov |
| PI3K/Akt/mTOR | Inhibition | Attenuation of Akt phosphorylation, disruption of mTOR complex. | nih.govnih.govmedchemexpress.com |
| JNK | Activation | Phosphorylation of c-Jun and other transcription factors. | mdpi.comnih.govmdpi.com |
Cell Cycle Regulation and Apoptosis Induction by Perillyl Derivatives
The culmination of the molecular effects of perillyl derivatives is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.govacs.orgmedchemexpress.com These outcomes are a direct result of the modulation of the signaling pathways described above.
Inhibition of the Ras/MAPK/ERK and PI3K/Akt/mTOR pathways removes critical pro-survival and pro-proliferative signals, making it difficult for cancer cells to progress through the cell cycle. nih.gov POH has been shown to cause G1 cancer cell cycle arrest. acs.org This arrest is mediated by the modulation of cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and the CDK inhibitor p21. mdpi.comnih.gov
Simultaneously, POH actively promotes apoptosis. capes.gov.br This is achieved through several mechanisms:
Mitochondrial Pathway: Regulation of pro-apoptotic proteins like Bak and anti-apoptotic proteins like Bcl-2. capes.gov.brnih.gov
Death Receptor Pathway: Enhancement of the Fas ligand (FasL)-induced apoptosis pathway, leading to the activation of initiator and effector caspases such as caspase-3. mdpi.comnih.gov
JNK Pathway Activation: As mentioned, activation of JNK signaling leads to the expression of pro-apoptotic genes. mdpi.comnih.gov
Studies have confirmed that POH induces apoptosis and increases caspase-3 activity in multiple cancer cell lines. medchemexpress.com The ability to induce apoptosis in tumor cells while leaving normal cells unaffected is a significant aspect of the therapeutic potential of perillyl compounds. capes.gov.br
Mechanisms of Cell Cycle Arrest (e.g., G1 phase)
Perillyl alcohol (POH), a naturally occurring monoterpene, has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, predominantly in the G1 phase. nih.govacs.org This G1 arrest prevents cells from entering the S phase, during which DNA synthesis occurs, thereby halting cell division. nih.gov For instance, studies on human carcinoma cell lines (BroTo and A549) demonstrated that POH caused cell cycle arrest in the G1 phase. researchgate.net This effect is a key component of its anti-cancer activity, as it directly targets the uncontrolled replication characteristic of tumor cells. nih.gov The ability of POH to cause this arrest has been observed in multiple cancer types, including those of the breast, pancreas, and in immortalized keratinocytes. ebi.ac.uknih.gov
Regulation of Cyclins, Cyclin-Dependent Kinases (CDKs), and p21 Expression
The progression through the cell cycle is tightly controlled by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). google.cominchem.org Perillyl alcohol (POH) exerts its cell cycle-arresting effects by modulating these key regulatory molecules. nih.gov A critical mechanism is the upregulation of CDK inhibitors, such as p21. nih.govresearchgate.net Increased levels of p21 inhibit the activity of cyclin/CDK complexes, which is necessary for the cell to move past the G1 checkpoint. google.com
Research has shown that POH treatment leads to an induction of p21 (also known as p21WAF1/Cip1) and p15(INK4b), which in turn results in the hypophosphorylation of the retinoblastoma (RB) protein, a key step in enforcing G1 arrest. nih.gov The effects of POH on these molecules can vary depending on the cell type. For example, in murine-transformed mammary epithelial cells, POH-induced G0/G1 arrest was associated with decreased activity of cyclin D1, cyclin A, and their associated kinases. ebi.ac.uk In human pancreatic adenocarcinoma cells, POH led to G0/G1 arrest while decreasing cyclin A, cyclin B1, and CDK2 activity. ebi.ac.uk Conversely, in human colorectal cancer cells, POH was found to reduce cyclin D1, CDK4, and CDK2 but increase cyclin E. ebi.ac.uk
Below is a table summarizing the observed effects of perillyl alcohol on key cell cycle regulators in different human cancer cell lines.
| Cell Line Type | Effect on Cyclins | Effect on CDKs | Effect on CDK Inhibitors | Resulting Cell Cycle Phase Arrest | Reference |
| Human Pancreatic Adenocarcinoma | ↓ Cyclin A, ↓ Cyclin B1, ↑ Cyclin D1 | ↓ CDK2 activity | Not Specified | G0/G1 | ebi.ac.uk |
| Human Breast Cancer | ↓ Cyclin D1, ↓ Cyclin E | Not Specified | Not Specified | G0/G1 | ebi.ac.uk |
| Human Colorectal Cancer | ↓ Cyclin D1, ↑ Cyclin E | ↓ CDK4, ↓ CDK2 | Not Specified | Not Specified | ebi.ac.uk |
| Human Immortalized Keratinocytes (HaCaT) | Not Specified | Not Specified | ↑ p15(INK4b), ↑ p21(WAF1/Cip1) | G1 | nih.gov |
| Human Lung Cancer (BroTo, A549) | Not Specified | Not Specified | ↑ p21 (implied) | G1 | researchgate.netmdpi.com |
Table based on data from multiple research findings.
Induction of Apoptosis via Caspase Activation and Mitochondrial Pathways
Beyond halting cell proliferation, perillyl compounds can actively induce programmed cell death, or apoptosis, in tumor cells while leaving normal cells unaffected. acs.orgd-nb.info This selective induction of apoptosis is a cornerstone of its therapeutic potential. The process is mediated through the activation of caspases, which are the primary executioners of the apoptotic pathway. pharmascigroup.ushmdb.ca
The induction of apoptosis by perillyl alcohol (POH) involves the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to increased permeability of the mitochondrial membrane. This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. hmdb.ca Once in the cytoplasm, cytochrome c associates with other proteins to form a complex called the apoptosome, which activates the initiator caspase-9. pharmascigroup.ushmdb.ca Activated caspase-9 then triggers a cascade by activating executioner caspases, such as caspase-3, which dismantle the cell, leading to its death. pharmascigroup.us POH has been shown to increase the activity of caspases and upregulate pro-apoptotic proteins like Bak. nih.govacs.org
Effects on Membrane Transport Systems and Ion Channels
Modulation of Na/K-ATPase Activity by Perillyl Alcohol
Perillyl alcohol (POH) has been identified as an inhibitor of the Na/K-ATPase enzyme, also known as the sodium-potassium pump. nih.govacs.org This enzyme is a crucial membrane protein that actively transports sodium and potassium ions across the cell membrane, maintaining cellular ion gradients that are vital for numerous physiological processes. nih.govebi.ac.uk
Studies have demonstrated that POH inhibits Na/K-ATPase activity in extracts from both guinea pig kidney and brain, as well as in human glioblastoma cell lines. nih.gov The inhibition was shown to be noncompetitive with respect to Na+ and K+ ions and uncompetitive towards ATP. nih.gov The inhibition of Na/K-ATPase is considered a significant part of POH's mechanism of action, potentially linking to the activation of stress pathways, such as the JNK pathway, which can lead to apoptosis.
Role in Oxidative Stress and Reactive Oxygen Species Modulation
Perillyl compounds exhibit a dual role in managing cellular oxidative balance, possessing both pro-oxidant and antioxidant properties. Reactive oxygen species (ROS) are highly reactive molecules that, when accumulated under conditions of oxidative stress, can cause irreversible damage to lipids, proteins, and DNA.
Induction of Antioxidant Responses
Perillyl alcohol (POH) has demonstrated the ability to induce antioxidant responses, which can protect against cellular damage. d-nb.info In experimental models, pretreatment with POH was shown to protect against chemically induced kidney toxicity by restoring depleted levels of glutathione (B108866) (GSH) and the activity of several antioxidant enzymes, including catalase, glutathione peroxidase, and glutathione reductase. d-nb.info This suggests POH can bolster the cell's natural defense systems against oxidative damage. d-nb.info The compound is known to induce Phase I and Phase II detoxification systems, which are crucial for neutralizing harmful substances and free radicals. acs.org This antioxidant activity may contribute to its chemopreventive effects. d-nb.info
Regulation of Translational Machinery by Perillyl Alcohol
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has been identified as a molecule with pleiotropic effects on cancer cells, meaning it influences multiple cellular targets and pathways. neonc.comneonc.com Among its diverse mechanisms of action is the significant regulation of the cellular machinery responsible for protein synthesis, a critical process for tumor growth and survival. neonc.comscielo.br POH's interference with this process, specifically cap-dependent translation, represents a key aspect of its anticancer activity. neonc.comportlandpress.com This regulation is primarily achieved through its influence on the phosphorylation state of proteins that control the initiation of translation, a rate-limiting step in protein synthesis. nih.govaacrjournals.org
Inhibition of Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation and Cap-Dependent Translation
A pivotal mechanism through which perillyl alcohol exerts its regulatory effects on protein synthesis is by targeting the eukaryotic initiation factor 4E (eIF4E) and its associated signaling pathways. nih.govmdpi.com eIF4E is a key protein that binds to the 5' cap structure of messenger RNA (mRNA), an essential step for initiating the translation of many proteins involved in cell proliferation and survival. cambridge.org The activity of eIF4E is tightly controlled, in part by the eIF4E-binding proteins (4E-BPs). neonc.comnih.gov When 4E-BPs are phosphorylated, they release eIF4E, allowing it to bind with eIF4G and form the eIF4F complex, which then recruits the ribosome to the mRNA to start protein synthesis. nih.govcambridge.org
Research has demonstrated that perillyl alcohol can suppress the phosphorylation of 4E-BP1 at key sites such as Serine 65 (Ser65) and Threonine 37 (Thr37) in various cancer cell lines, including prostate and colon cancer. nih.govaacrjournals.org This dephosphorylation is significant because it enhances the binding of 4E-BP1 to eIF4E. neonc.com The sequestration of eIF4E by the unphosphorylated 4E-BP1 prevents the formation of the active eIF4F complex. cambridge.org
Crucially, this action by perillyl alcohol leads to the disruption of the interaction between eIF4E and eIF4G, which is a critical step for cap-dependent translation. neonc.comnih.govaacrjournals.org By inhibiting the assembly of the eIF4F complex, POH effectively halts the translation of a specific subset of mRNAs that are highly dependent on this initiation complex. cambridge.org These often include mRNAs that code for potent oncogenes, such as c-Myc, and other proteins essential for tumor growth and proliferation. mdpi.com The suppressive effects of POH on 4E-BP1 phosphorylation have been shown to be comparable to or even greater than those of well-known inhibitors of the PI3K/Akt/mTOR pathway, such as rapamycin. nih.govaacrjournals.org This indicates that POH is a potent regulator of this critical cellular process.
The table below summarizes key findings from studies on the effects of perillyl alcohol on the translational machinery.
Table 1: Research Findings on Perillyl Alcohol's Impact on Translational Machinery
| Cell Line(s) | Key Finding | Observed Effect | Reference(s) |
|---|---|---|---|
| DU145, PC-3 (Prostate Cancer) | Suppression of 4E-BP1 phosphorylation at Ser65. | Reduced availability of eIF4E for translation initiation. | nih.govaacrjournals.org |
| Caco2 (Colon Adenocarcinoma) | Suppression of 4E-BP1 phosphorylation at Ser65 and Thr37. | Inhibition of cap-dependent translation. | nih.govaacrjournals.org |
| Prostate Cancer Cells | Disruption of the eIF4E-eIF4G interaction. | Attenuation of eIF4F cap-binding complex formation. | nih.govcambridge.org |
Advanced Methodological Approaches for Investigating Perillyl Coenzyme a
Enzymatic Assays for Perillyl-Coenzyme A Hydratase and Ligase Activities
Perillyl-CoA Ligase Assays: The activity of a CoA ligase, which would catalyze the formation of perillyl-CoA from perillic acid, can be measured by monitoring the consumption of substrates or the formation of products. A typical assay for a similar enzyme, 4-Coumarate:CoA ligase (4CL), provides a methodological template. The reaction mixture generally contains a buffer (e.g., 50 mM NaH₂PO₄ at pH 8.0), essential cofactors like 5 mM ATP and 5 mM MgCl₂, the purified recombinant ligase enzyme, and the specific substrate (e.g., 0.3 mM perillic acid). frontiersin.org The reaction is initiated by adding coenzyme A (e.g., 0.3 mM). frontiersin.org After incubation at a controlled temperature, often 37°C, for a set period, the reaction is stopped, typically by boiling, and the protein is removed by centrifugation. frontiersin.org The formation of the CoA thioester product can then be quantified using analytical techniques like HPLC. frontiersin.orgarigobio.com
Perillyl-CoA Hydratase Assays: Perillyl-CoA hydratase is an enzyme believed to be involved in the degradation pathway of perillyl-CoA, converting it to other compounds through a hydration reaction. ontosight.ai The activity of this type of enzyme, belonging to the enoyl-CoA hydratase family, is crucial for the beta-oxidation of perillyl-CoA. ontosight.ai Assays for analogous hydratases, such as crotonobetainyl-CoA hydratase (CaiD), have been well-characterized. nih.gov In such an assay, the hydration of the CoA-activated substrate (e.g., crotonobetainyl-CoA) to its hydroxylated form (e.g., L-carnitinyl-CoA) is measured. nih.gov The assay can be coupled with a CoA-transferase (like CaiB) to facilitate the reaction cycle, and the products are analyzed, often through mass spectrometry, to confirm the enzymatic conversion. nih.gov
Metabolic Engineering Strategies for Microbial Production of Perillyl Compounds
The biosynthesis of perillyl compounds, including the precursor perillyl alcohol, in microbial hosts is a significant area of research, offering a sustainable alternative to plant extraction or chemical synthesis. acs.org
Recombinant Expression Systems in Host Organisms (e.g., Escherichia coli, Candida tropicalis)
Microbial cell factories are engineered by introducing heterologous biosynthetic pathways. Escherichia coli is a commonly used host for producing perillyl alcohol. nih.gov This is typically achieved by expressing the mevalonate (B85504) (MVA) pathway from other organisms to produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). genscript.comdaneshyari.com Further engineering includes the introduction of a geranyl pyrophosphate (GPP) synthase to form the monoterpene precursor GPP, a limonene (B3431351) synthase to produce limonene, and a cytochrome P450 monooxygenase to hydroxylate limonene into perillyl alcohol. genscript.comdaneshyari.com Specific plasmids, such as pJBEI-6410 for the MVA pathway and pJBEI-6411 for the cytochrome P450, have been developed for this purpose. igem.wiki
Candida tropicalis, a yeast known for its ability to metabolize hydrocarbons, has also been engineered for the production of perillyl derivatives like perillic acid. researcher.liferesearchgate.net The strategy involves expressing a limonene synthase gene and a cytochrome P450 enzyme gene to convert the microbially produced limonene into perillic acid. researcher.liferesearchgate.net
Below is a data table summarizing findings from various recombinant expression systems.
| Host Organism | Key Genes/Pathways Expressed | Product | Reported Titer |
| Escherichia coli | Heterologous mevalonate (MVA) pathway, limonene synthase, cytochrome P450 | Limonene | >400 mg/L |
| Escherichia coli | MVA pathway, limonene synthase, cytochrome P450 | Perillyl Alcohol | ~100 mg/L nih.gov, 309.1 mg/L acs.org, 453 mg/L nih.gov |
| Escherichia coli | MVA pathway, limonene synthase, P-cymene monooxygenase | (R)-(+)-Perillyl Alcohol | 87 mg/L |
| Candida tropicalis | Limonene synthase, cytochrome P450 (CYP7176), CPR | Perillic Acid | 106.69 mg/L |
Optimization of Coenzyme A and Upstream Precursor Supply
A critical bottleneck in the microbial production of many valuable compounds, including perillyl derivatives, is the limited availability of the central precursor, acetyl-CoA, and the cofactor Coenzyme A (CoA). nih.gov Metabolic engineering strategies aim to increase the intracellular pools of these molecules.
One approach is to engineer alternative, more efficient pathways for acetyl-CoA synthesis. For example, the native pathway in Saccharomyces cerevisiae is ATP-costly, but expressing a bacterial pyruvate (B1213749) dehydrogenase (PDH) complex from Enterococcus faecalis in the yeast cytosol provides an ATP-independent route, enhancing precursor availability for products derived from acetyl-CoA. asm.org
Another strategy focuses on boosting the biosynthesis of CoA itself. This can be achieved by overexpressing key enzymes in the CoA synthesis pathway, such as pantothenate kinase (encoded by the CAB1 gene), which catalyzes a rate-limiting step. oup.com Combining overexpression of pantothenate kinase with the supplementation of pantothenate in the culture medium has been shown to significantly increase the production of mevalonate, a downstream product of acetyl-CoA. oup.com Furthermore, optimizing the supply of the direct upstream precursor, limonene, is crucial. This has been accomplished through systems engineering approaches that include ribosome-binding site optimization and increased expression of the enzymes in the limonene synthesis pathway. acs.org
Biochemical Characterization Techniques for this compound Conjugates and Associated Enzymes
Characterizing the enzymes of the perillyl-CoA pathway and their conjugates involves a suite of biochemical techniques. After expressing and purifying a target enzyme, such as a ligase or hydratase, its purity is often assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). frontiersin.org
The functional properties of the enzyme are then determined. Substrate specificity is a key characteristic, evaluated by testing the enzyme's activity against a panel of potential substrates. For instance, a putative perillyl-CoA ligase would be tested with perillic acid and other structurally similar compounds like p-coumaric acid, caffeic acid, and ferulic acid to see which are converted to their corresponding CoA esters. frontiersin.org
Mass spectrometry is a powerful tool for both identifying the purified enzyme and confirming the identity of reaction products. nih.gov Techniques like MALDI-TOF mass spectrometry can identify a protein by analyzing the mass of its peptide fragments after digestion, matching them to a database. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is used to analyze the reaction mixture and confirm the mass of the synthesized CoA conjugate, verifying the enzyme's function. researchgate.net
In Vitro Cellular Models for Pathway Analysis and Mechanism Elucidation
In vitro cellular models are indispensable for dissecting the molecular mechanisms of action of perillyl alcohol and its metabolites. Various human cancer cell lines are used to study the compound's antiproliferative and pro-apoptotic effects. nih.gov For example, studies have used A549 non-small-cell lung cancer cells, PC3 prostate cancer cells, WEHI-231 B-lymphoma cells, and murine B16 melanoma cells to investigate how perillyl alcohol induces cell death and inhibits growth. aacrjournals.orgacs.org
These cell models allow researchers to probe specific cellular pathways. In WEHI-231 cells, perillyl alcohol was found to inhibit a constitutive nuclear factor-κB (NF-κB) pathway, which is critical for the survival of these lymphoma cells. aacrjournals.org In other studies with A549 cells, the effects of perillyl alcohol derivatives on key signaling proteins involved in translation, such as p-4E-BP1 and p-S6, were analyzed using immunoblotting. acs.org Microglial cell models have been used to show that perillyl alcohol can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, suggesting a neuroprotective role. consensus.appacs.org
The following table summarizes the use of various in vitro models in perillyl compound research.
| Cell Line | Cell Type | Research Focus | Key Findings |
| WEHI-231 | B-lymphoma | Cell death pathways | Perillyl alcohol induces apoptosis by inhibiting a calcium-dependent NF-κB pathway. aacrjournals.org |
| A549 | Human non-small-cell lung cancer | Cell viability, signaling | Perillyl alcohol derivatives inhibit cell viability and modulate phosphorylation of proteins involved in translation (e.g., 4E-BP1). acs.org |
| PC3 | Human prostate cancer | Cell viability | Certain perillyl alcohol derivatives demonstrate significant inhibition of cell viability. acs.org |
| PC12 | Rat pheochromocytoma | Apoptosis | Perillyl aldehyde, a metabolite, was found to be a more potent inducer of apoptosis than perillyl alcohol. nih.gov |
| Microglial Cells | Mouse and human immune cells of the CNS | Neuroinflammation | Perillyl alcohol suppresses NLRP3 inflammasome activation and NF-κB translocation. acs.org |
Analytical Techniques for Identification and Quantification of this compound and its Metabolites (e.g., LC-MS/MS)
The accurate identification and quantification of this compound and its related metabolites are essential for both metabolic engineering and mechanistic studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Isocratic HPLC has been cited as the most accurate method for the simultaneous measurement of perillyl alcohol and its major metabolites, perillic acid and dihydroperillic acid, in biological samples like plasma. altmedrev.com
For more detailed structural information and higher sensitivity, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are used to definitively identify metabolites in complex mixtures, such as those from microbial cultures or patient samples. researchgate.net This technique was used to identify and characterize limonene metabolites in cancer patients. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the volatile and semi-volatile compounds in the perillyl alcohol pathway, such as limonene and perillyl alcohol itself. It has been widely used to identify these products in the organic extracts of engineered E. coli cultures, confirming successful biosynthesis. d-nb.info
Future Research Directions in Perillyl Coenzyme a Biochemistry
Elucidation of Undiscovered Perillyl-Coenzyme A Metabolic Enzymes and Pathways
While the upstream biosynthesis of monoterpenes from geranyl diphosphate (B83284) (GDP) is well-established, the subsequent metabolic fate of many intermediates, including perillyl-CoA, remains partially obscure. csic.esnih.gov The identification and characterization of enzymes that synthesize and metabolize perillyl-CoA are paramount. Future research should focus on discovering novel enzymes that catalyze the conversion of perillic acid to perillyl-CoA and the enzymes that utilize perillyl-CoA as a substrate in downstream pathways.
Bacterial catabolic pathways for monoterpenes, such as the acyclic terpene utilization (Atu) pathway, provide a model for identifying potential enzymatic reactions. uni-stuttgart.de Prospecting for novel enzymes in organisms known to metabolize limonene (B3431351) and its derivatives could uncover new CoA-dependent reactions. bohrium.com It is hypothesized that perillyl-CoA may be a substrate for various enzyme classes, leading to a range of products.
Table 1: Hypothesized Enzymes and Metabolic Pathways for this compound
| Enzyme Class | Hypothesized Reaction | Potential Downstream Product(s) | Research Approach |
| Acyl-CoA Dehydrogenase | Introduction of a double bond into the perillyl moiety. | Modified monoterpenoid structures | Gene mining in monoterpene-metabolizing bacteria; heterologous expression and characterization. |
| Enoyl-CoA Hydratase | Hydration of a double bond in the perillyl group. | Hydroxylated monoterpenoid-CoA esters | Metabolomic analysis of organisms fed with perillic acid; protein purification based on activity assays. |
| Thioesterase | Hydrolysis of the thioester bond to release perillic acid and Coenzyme A. | Perillic acid | Screening of genomic libraries for thioesterase activity towards perillyl-CoA. |
| Acyl-CoA Transferase | Transfer of the perillyl group to an acceptor molecule (e.g., carnitine, amino acid). | Perillyl-conjugates | In vitro assays with purified candidate transferases and various acceptor molecules. |
| Reductase | Reduction of the carboxyl group (as CoA-ester) to an aldehyde or alcohol. | Perillyl aldehyde, Perillyl alcohol | Analysis of transcriptomic data from plants producing perillyl alcohol for candidate reductase genes. |
Comprehensive Systems Biology Approaches to this compound Metabolism and Regulatory Networks
To fully comprehend the role of perillyl-CoA in cellular metabolism, an integrated systems biology approach is necessary. This involves the combination of genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the metabolic network surrounding this key intermediate. Such approaches can reveal how the flux through perillyl-CoA-dependent pathways is regulated in response to developmental or environmental cues. frontiersin.org
Metabolomic profiling, for instance, can quantify the levels of perillyl-CoA and related metabolites under different conditions, providing clues to its metabolic flux. bmj.com Concurrently, transcriptomic and proteomic analyses can identify the genes and proteins whose expression levels correlate with perillyl-CoA accumulation, thereby identifying candidate enzymes and regulatory factors. frontiersin.org This multi-omics strategy will be instrumental in building predictive models of monoterpenoid metabolism.
Table 2: Systems Biology Strategies for Studying this compound Metabolism
| Omics Approach | Objective | Key Data Generated | Potential Insights |
| Genomics | Identify genes encoding for enzymes in the perillyl-CoA pathway. | DNA sequences of candidate genes (e.g., acyl-CoA synthetases, dehydrogenases). | Evolutionary relationships and genetic basis of metabolic diversity. frontiersin.org |
| Transcriptomics | Analyze gene expression patterns under different conditions. | mRNA levels of genes involved in monoterpenoid metabolism. | Identification of co-regulated genes and transcription factors controlling the pathway. |
| Proteomics | Quantify protein abundance and post-translational modifications. | Levels of enzymes directly interacting with perillyl-CoA. | Understanding of enzyme regulation and metabolic control points. |
| Metabolomics | Measure the concentration of perillyl-CoA and related metabolites. | Quantitative data on the intracellular pool sizes of pathway intermediates. | Determination of metabolic flux and identification of pathway bottlenecks. |
Structural Biology of Enzymes Interacting with this compound
A fundamental understanding of how enzymes recognize and catalyze reactions with perillyl-CoA requires detailed three-dimensional structural information. Determining the crystal or cryo-EM structures of enzymes such as a putative perillyl-CoA synthetase or a perillyl-CoA dehydrogenase would provide invaluable insights into their catalytic mechanisms and substrate specificity.
Structural studies would reveal the specific amino acid residues that form the substrate-binding pocket and are involved in catalysis. This knowledge is crucial for understanding the molecular basis of enzyme function and for guiding protein engineering efforts aimed at creating novel biocatalysts. bohrium.com For example, understanding the active site architecture could allow for the rational design of enzymes with altered substrate preferences or improved catalytic efficiency for biotechnological applications.
Development of Novel Biochemical Probes and Analogs Incorporating the this compound Scaffold
To probe the function and interactions of perillyl-CoA in situ and in vitro, the development of novel biochemical tools is essential. This includes the synthesis of molecular probes and substrate analogs based on the perillyl-CoA structure. These tools can be used to identify and characterize proteins that bind to perillyl-CoA, including enzymes and potential regulatory proteins.
One promising avenue is the creation of fluorinated analogs of perillyl-CoA. brandeis.edu The introduction of fluorine atoms can alter the electronic properties of the molecule, potentially slowing down or stalling enzymatic reactions, thereby trapping enzyme-substrate complexes for structural or mechanistic studies. brandeis.edu Another approach is the development of "clickable" analogs or photo-affinity probes that can be used to covalently label interacting proteins for subsequent identification by mass spectrometry.
Table 3: Potential Biochemical Probes Based on the this compound Scaffold
| Probe/Analog Type | Design Principle | Intended Application | Example |
| Fluorinated Analog | Replacement of hydrogen with fluorine to alter reactivity. | Mechanistic studies of enzymes; trapping of reaction intermediates. | 8,9-difluoroperillyl-CoA |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalent labeling and identification of binding proteins. | Perillyl-CoA with a benzophenone (B1666685) moiety. |
| "Clickable" Analog | Inclusion of a bio-orthogonal handle (e.g., alkyne, azide). | In situ labeling and visualization of perillyl-CoA localization and interactions. | Alkyne-modified perillyl-CoA |
| Non-hydrolyzable Analog | Modification of the thioester linkage to resist enzymatic cleavage. | Competitive inhibition studies; crystallization of enzyme-ligand complexes. | Perillyl-CH₂-S-CoA |
Q & A
Q. How to validate conflicting findings on perillyl-CoA's inhibition of HMG-CoA reductase?
- Answer : Perform orthogonal assays (e.g., radiometric enzyme activity assays vs. fluorescent probes) . Use primary hepatocytes from multiple species to assess interspecies variability .
Ethical and Reporting Standards
Q. What disclosures are mandatory when publishing perillyl-CoA research?
- Answer : Declare funding sources, conflicts of interest, and data availability per FAIR principles . For human cell lines, include IRB approval numbers and informed consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
